molecular formula C15H15NO B6350327 2-(2,6-Dimethylphenyliminomethyl)phenol CAS No. 54220-52-9

2-(2,6-Dimethylphenyliminomethyl)phenol

Cat. No.: B6350327
CAS No.: 54220-52-9
M. Wt: 225.28 g/mol
InChI Key: GZIINMPSUAXFFL-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyliminomethyl)phenol is a Schiff base ligand characterized by a phenolic core substituted with a 2,6-dimethylphenyliminomethyl group. Its structure combines a phenolic hydroxyl group with an imine (-C=N-) linkage, enabling proton transfer and metal chelation. The 2,6-dimethylphenyl substituents introduce steric hindrance, influencing its reactivity and stability in various environments .

Properties

IUPAC Name

2-[(2,6-dimethylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-6-5-7-12(2)15(11)16-10-13-8-3-4-9-14(13)17/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIINMPSUAXFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422340
Record name SCHEMBL1948735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54220-52-9
Record name NSC132530
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SCHEMBL1948735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyliminomethyl)phenol typically involves the condensation reaction between 2,6-dimethylbenzaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-(2,6-Dimethylphenyliminomethyl)phenol can be achieved through a similar condensation process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyliminomethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(2,6-Dimethylphenyliminomethyl)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyliminomethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the imine group can act as a nucleophile or electrophile in chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-tert-Butyl-2-(2,6-Dimethylphenyliminomethyl)phenol (HONMe)

  • Structural Features: HONMe shares the 2,6-dimethylphenyliminomethyl group but includes a bulky 4-tert-butyl substituent on the phenolic ring.
  • Coordination Behavior: The tert-butyl group enhances solubility in non-polar solvents and stabilizes metal complexes through steric protection. Unlike the parent compound, HONMe forms mononuclear complexes with transition metals (e.g., Fe, Zn), as the tert-butyl group limits oligomerization .
  • Applications: Used in synthesizing redox-active dinitrosyl iron complexes (DNICs), which exhibit nitric oxide (NO) release capabilities under physiological conditions .

4-tert-Butyl-2,6-Bis(2,6-Dimethylphenyliminomethyl)phenol (HON2Me)

  • Structural Features: HON2Me contains two 2,6-dimethylphenyliminomethyl groups at the 2- and 6-positions of the phenolic ring, creating a symmetric ligand.
  • Coordination Behavior: The bis(imine) structure enables chelation of larger metal ions (e.g., Pb²⁺, Cd²⁺), forming stable macrocyclic complexes. This contrasts with the mono-imine parent compound, which primarily binds smaller ions like Zn²⁺ .

2-{(E)-[(2,6-Diisopropylphenyl)imino]methyl}phenol

  • Structural Features : This analog replaces the 2,6-dimethyl groups with bulkier 2,6-diisopropyl substituents.
  • Steric Effects : The increased steric hindrance reduces aggregation in solution and enhances selectivity in metal binding. For example, it preferentially binds low-spin Fe³⁺ over smaller ions like Cu²⁺ .
  • Thermal Stability : The diisopropyl groups improve thermal stability by ~30°C compared to the dimethyl derivative, making it suitable for high-temperature applications .

Bis-HBO Macrocycles (e.g., 2,6-Bis(benzoxazolyl)phenol)

  • Structural Features : These macrocycles incorporate benzoxazole groups instead of imine linkages.
  • ESIPT Mechanism: Unlike 2-(2,6-dimethylphenyliminomethyl)phenol, bis-HBO derivatives exhibit a pronounced ESIPT mechanism, leading to pH-dependent fluorescence. Protonation of the phenolic group (HL⁺) stabilizes the keto tautomer in the excited state, resulting in a green-to-blue emission shift .

Comparative Data Table

Compound Key Substituents ESIPT Activity Metal Binding Preference Thermal Stability (°C) Applications
2-(2,6-Dimethylphenyliminomethyl)phenol 2,6-Dimethylphenyl, imine No Zn²⁺, Fe²⁺ 180–200 Catalysis, ligand synthesis
HONMe 4-tert-Butyl, imine No Fe³⁺, NO-binding 210–230 Nitric oxide donors
HON2Me Bis(imine), 4-tert-Butyl No Pb²⁺, Cd²⁺ 220–240 Macrocyclic complex synthesis
2-{(E)-[(2,6-Diisopropylphenyl)imino]methyl}phenol 2,6-Diisopropylphenyl, imine No Fe³⁺ 250–270 High-temperature catalysis
Bis-HBO Macrocycles Benzoxazole, phenolic hydroxyl Yes Zn²⁺, Cd²⁺ 150–170 Ratiometric metal ion sensors

Key Research Findings

  • Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl, diisopropyl) enhance thermal stability and metal selectivity but suppress ESIPT activity. In contrast, electron-withdrawing groups like benzoxazole promote ESIPT and fluorescence .
  • Metal-Induced Fluorescence Quenching: Bis-HBO macrocycles show fluorescence quenching upon Pb²⁺ binding, whereas 2-(2,6-dimethylphenyliminomethyl)phenol derivatives lack this property, limiting their use in Pb²⁺ detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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